(5-Nitrothiophen-2-yl)methanesulfonyl chloride
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Overview
Description
(5-Nitrothiophen-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C₅H₄ClNO₄S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrothiophen-2-yl)methanesulfonyl chloride typically involves the sulfonylation of 5-nitrothiophene. One common method includes the reaction of 5-nitrothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5-Nitrothiophen-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, acetonitrile).
Reduction: Reducing agents (hydrogen gas, metal hydrides), solvents (ethanol, methanol).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
Amino Derivatives: Formed by reduction of the nitro group.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Scientific Research Applications
(5-Nitrothiophen-2-yl)methanesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of (5-Nitrothiophen-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The nitro group can also participate in redox reactions, further expanding its chemical versatility.
Comparison with Similar Compounds
Similar Compounds
(5-Nitrothiophen-2-yl)methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
(5-Nitrothiophen-2-yl)methanesulfonate: Similar structure but with a sulfonate ester group.
(5-Aminothiophen-2-yl)methanesulfonyl chloride: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(5-Nitrothiophen-2-yl)methanesulfonyl chloride is unique due to its combination of a reactive sulfonyl chloride group and a nitro-substituted thiophene ring. This combination provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C5H4ClNO4S2 |
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Molecular Weight |
241.7 g/mol |
IUPAC Name |
(5-nitrothiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4ClNO4S2/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2 |
InChI Key |
XSMLNICXGIHEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl |
Origin of Product |
United States |
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